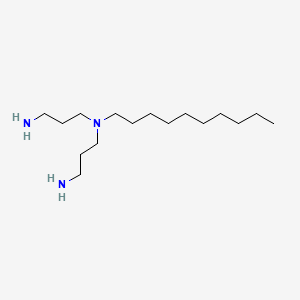![molecular formula C12H16ClNO B1627811 4-[(2-Chlorophenoxy)methyl]piperidine CAS No. 63608-31-1](/img/structure/B1627811.png)
4-[(2-Chlorophenoxy)methyl]piperidine
Vue d'ensemble
Description
4-[(2-Chlorophenoxy)methyl]piperidine, also known as 4-CMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a piperidine derivative that is composed of a phenoxy ring and a piperidine ring, with a chloro group at the 2-position of the phenoxy ring. It is a colorless, crystalline solid that is soluble in water and has a melting point of 59-60°C. 4-CMP has been extensively studied due to its potential applications in the fields of medicinal chemistry and drug development.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One study focuses on the synthesis and biological evaluation of 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, tested for anti-inflammatory and antioxidant activities. These compounds exhibited significant activity, dependent on specific structural characteristics, suggesting the potential for further development into therapeutic agents (Geronikaki et al., 2003).
Corrosion Inhibition
Another area of application involves the corrosion inhibition properties of piperidine derivatives. A study employing quantum chemical calculations and molecular dynamics simulations investigated three piperidine derivatives on the corrosion of iron, revealing their potential as effective corrosion inhibitors (Kaya et al., 2016).
Crystal and Molecular Structure
Research on the crystal and molecular structure of piperidin-4-one derivatives provides insights into their chemical behavior and potential for forming stable compounds with specific configurations, valuable for material science and pharmaceutical applications (Park et al., 2012).
Antimycobacterial Activity
The discovery of spiro-piperidin-4-ones through atom economic and stereoselective synthesis highlighted their in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).
Antimicrobial Studies
Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid have been synthesized and characterized, displaying significant antimicrobial activity against various pathogens. This underscores the potential of such complexes in developing new antimicrobial agents (Shahzadi et al., 2006).
Propriétés
IUPAC Name |
4-[(2-chlorophenoxy)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDQERJRGLCJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589363 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chlorophenoxy)methyl]piperidine | |
CAS RN |
63608-31-1 | |
| Record name | 4-[(2-Chlorophenoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




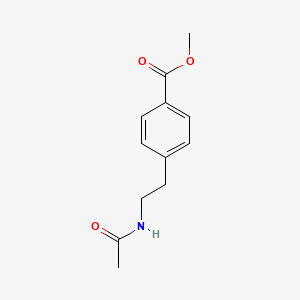
![1-[(Prop-2-en-1-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1627735.png)
![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)

![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)
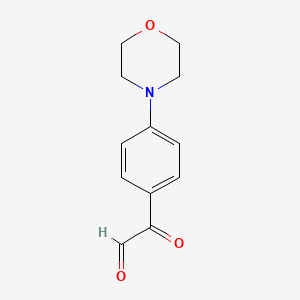
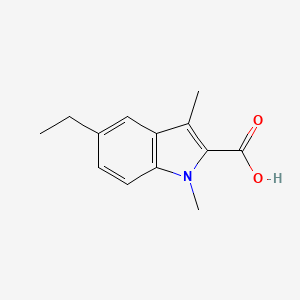
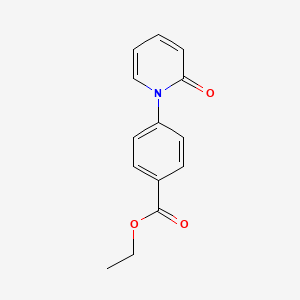
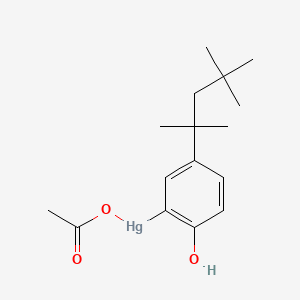
![4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B1627749.png)
